2-Allylcyclopentanone
Overview
Description
2-Allylcyclopentanone is an organic compound with the molecular formula C8H12O. It is a cyclic ketone with an allyl group attached to the second carbon of the cyclopentanone ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylcyclopentanone can be synthesized through several methods. One common approach involves the allylation of cyclopentanone. This can be achieved by reacting cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts such as palladium or nickel may be employed to facilitate the allylation process .
Chemical Reactions Analysis
Types of Reactions: 2-Allylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted cyclopentanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentanones.
Scientific Research Applications
2-Allylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and allyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 2-allylcyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The allyl group can also participate in nucleophilic substitution reactions, where it acts as a leaving group or a reactive site for nucleophiles .
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone without the allyl group.
2-Allylcyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.
Allylcyclopentane: A hydrocarbon with an allyl group attached to a cyclopentane ring.
Uniqueness: 2-Allylcyclopentanone is unique due to the presence of both the allyl group and the cyclopentanone ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications. The allyl group provides a site for further functionalization, while the cyclopentanone ring offers stability and a rigid framework .
Properties
IUPAC Name |
2-prop-2-enylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBLLIUKFYNXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448278 | |
Record name | 2-allylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30079-93-7 | |
Record name | 2-allylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 2-allylcyclopentanone?
A1: A recent study [] highlights a novel catalytic approach for synthesizing this compound. The research demonstrates that reacting 1-trimethylsilyloxycyclopent-1-ene with diallyl carbonate in the presence of a palladium-on-silica catalyst leads to the formation of this compound. This method offers a potentially efficient and scalable alternative to traditional synthetic routes.
Q2: Are there any studies investigating the reactivity of this compound derivatives?
A2: While the provided abstracts [, ] do not delve into the specific reactivity of this compound itself, one abstract [] mentions the halogenation of enamines derived from this compound and 2-allylcyclohexanone. This suggests that researchers are exploring the chemical modification of this compound derivatives, potentially to investigate their reactivity and potential applications.
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